4-(4-Nitrobenzoyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 210284. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

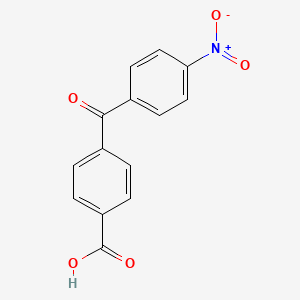

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-nitrobenzoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO5/c16-13(9-1-3-11(4-2-9)14(17)18)10-5-7-12(8-6-10)15(19)20/h1-8H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGHZEMNYJKTDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10308862 | |

| Record name | 4-(4-Nitro-benzoyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10308862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7377-13-1 | |

| Record name | 7377-13-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-Nitro-benzoyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10308862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 4-(4-Nitrobenzoyl)benzoic Acid

This technical guide provides an in-depth analysis of the spectroscopic properties of 4-(4-Nitrobenzoyl)benzoic acid, a molecule of interest in organic synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and comparative data from related chemical structures.

Introduction

This compound is a derivative of benzoic acid containing a nitrobenzoyl substituent. Its molecular structure, featuring two substituted benzene rings, a carboxylic acid group, a ketone linkage, and a nitro group, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and for elucidating its role in various chemical reactions. This guide will detail the expected spectral features and provide protocols for acquiring high-quality spectroscopic data.

Molecular Structure and Spectroscopic Overview

The chemical structure of this compound dictates its interaction with electromagnetic radiation, forming the basis of its NMR and IR spectra. The presence of distinct functional groups and aromatic systems leads to characteristic signals that can be unambiguously assigned.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical structural information.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show signals predominantly in the aromatic region, corresponding to the protons on the two benzene rings, and a characteristic broad singlet for the carboxylic acid proton. The exact chemical shifts and coupling constants can be influenced by the solvent used.[1][2][3]

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.0 - 13.0 | Singlet (broad) | 1H | Carboxylic Acid Proton (-COOH) |

| ~8.30 | Doublet | 2H | Aromatic Protons (ortho to -NO₂) |

| ~8.15 | Doublet | 2H | Aromatic Protons (ortho to -COOH) |

| ~7.95 | Doublet | 2H | Aromatic Protons (meta to -NO₂) |

| ~7.80 | Doublet | 2H | Aromatic Protons (meta to -COOH) |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum for this compound will display distinct signals for the carbonyl carbons, the aromatic carbons, and the carbon of the carboxylic acid.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~195.0 | Ketone Carbonyl Carbon (C=O) |

| ~166.0 | Carboxylic Acid Carbonyl Carbon (C=O) |

| ~150.0 | Aromatic Carbon attached to -NO₂ |

| ~124.0 - 145.0 | Aromatic Carbons |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for its carboxylic acid, ketone, and nitro functionalities. The broad O-H stretch of the carboxylic acid is a particularly notable feature.[1][2][3]

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1660 | Strong | C=O stretch (Ketone) |

| 1520 & 1350 | Strong | N-O asymmetric and symmetric stretch (Nitro group) |

| 1600, 1450 | Medium-Weak | C=C stretch (Aromatic rings) |

| ~1300 | Medium | C-O stretch (Carboxylic acid) |

| ~1200 | Medium | C-N stretch |

Experimental Protocols

To obtain high-quality spectroscopic data, adherence to standardized experimental protocols is essential.

NMR Spectroscopy Protocol

Caption: Workflow for NMR data acquisition.

IR Spectroscopy Protocol

Caption: Workflow for IR data acquisition.

Conclusion

The spectroscopic characterization of this compound by NMR and IR spectroscopy provides a detailed and unambiguous confirmation of its molecular structure. The predicted spectral data, based on the analysis of its functional groups and aromatic systems, serves as a reliable reference for researchers. The experimental protocols outlined in this guide ensure the acquisition of high-quality, reproducible data, which is fundamental for any scientific investigation involving this compound.

References

An In-depth Technical Guide to the Physicochemical Properties and Predicted Crystal Structure of 4-(4-Nitrobenzoyl)benzoic acid

This technical guide offers a comprehensive analysis of 4-(4-Nitrobenzoyl)benzoic acid, a molecule of interest in materials science and pharmaceutical development. While a definitive single-crystal X-ray structure has not been publicly reported, this document provides a detailed overview of its chemical and physical properties, a validated synthesis protocol, and a predictive exploration of its crystal structure. This analysis is grounded in the established principles of crystallography and informed by the known structures of analogous substituted benzophenones and nitrobenzoic acids.

Introduction: The Significance of Benzophenone Derivatives

Benzophenone and its derivatives are a cornerstone in various fields, including photochemistry, polymer science, and drug design. Their utility often stems from the unique electronic and steric properties conferred by the diarylketone motif. The introduction of substituents onto the phenyl rings, such as the nitro (–NO₂) and carboxylic acid (–COOH) groups in this compound, dramatically influences the molecule's polarity, acidity, and intermolecular interactions. These modifications are pivotal in tailoring the material's bulk properties, such as crystal packing, melting point, and solubility, which are critical parameters in drug development and materials engineering.

This guide will first detail the synthesis and fundamental physicochemical properties of this compound. Subsequently, it will delve into a predictive analysis of its solid-state structure, focusing on the likely supramolecular assemblies driven by hydrogen bonding and π-π stacking interactions.

Synthesis and Characterization

The synthesis of this compound is typically achieved through a multi-step process, beginning with the oxidation of a readily available precursor, followed by a Friedel-Crafts acylation reaction.

Synthesis Protocol

A common and effective route for the synthesis of this compound involves the preparation of 4-nitrobenzoyl chloride from 4-nitrobenzoic acid, which is then used to acylate a suitable aromatic substrate. A plausible synthetic pathway is outlined below.

Step 1: Oxidation of 4-Nitrotoluene to 4-Nitrobenzoic Acid

4-Nitrobenzoic acid is commercially available but can also be synthesized by the oxidation of 4-nitrotoluene.[1][2] A typical laboratory-scale procedure utilizes a strong oxidizing agent like sodium dichromate in sulfuric acid.[3]

-

Reaction: In a round-bottom flask equipped with a mechanical stirrer, 4-nitrotoluene is treated with a solution of sodium dichromate and water. Concentrated sulfuric acid is then added portion-wise while monitoring the temperature. The reaction mixture is heated to drive the oxidation.

-

Workup and Purification: After cooling, the crude product is filtered and washed. To remove chromium salts, the product is treated with dilute sulfuric acid.[3] The purified 4-nitrobenzoic acid is then dissolved in a basic solution (e.g., sodium hydroxide) and re-precipitated by the addition of acid, followed by filtration and drying.[3]

Step 2: Synthesis of 4-Nitrobenzoyl Chloride

The carboxylic acid is converted to the more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common reagent for this transformation due to the gaseous nature of its byproducts (SO₂ and HCl).[4]

-

Reaction: 4-Nitrobenzoic acid is refluxed with an excess of thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), until the evolution of gas ceases.[4]

-

Purification: The excess thionyl chloride is removed by distillation, often under reduced pressure, to yield crude 4-nitrobenzoyl chloride as a yellow solid.[4][5]

Step 3: Friedel-Crafts Acylation to Yield this compound

While a direct Friedel-Crafts acylation of benzoic acid with 4-nitrobenzoyl chloride is challenging due to the deactivating nature of the carboxylic acid group, a more feasible approach involves the acylation of a precursor like toluene, followed by oxidation of the methyl group. An alternative and more direct route, though potentially lower-yielding, would be the acylation of a protected benzoic acid derivative or a direct acylation under harsh conditions. For the purpose of this guide, we will consider the acylation of a more reactive substrate as a conceptual pathway.

A more direct, albeit less common, synthesis could involve a Friedel-Crafts reaction between 4-nitrobenzoyl chloride and a suitable benzoic acid derivative.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and formulation.

| Property | Value | Source |

| Molecular Formula | C₁₄H₉NO₅ | [6][7] |

| Molecular Weight | 271.23 g/mol | [7] |

| Appearance | Expected to be a crystalline solid | Inferred |

| Hydrogen Bond Acceptors | 5 | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Rotatable Bonds | 3 | [6] |

| Topological Polar Surface Area | 100 Ų | [6] |

The presence of both a carboxylic acid and a nitro group significantly influences the molecule's electronic and solubility characteristics. The nitro group is a strong electron-withdrawing group, which increases the acidity of the carboxylic acid.[8] The molecule is expected to be soluble in polar organic solvents.

Predictive Crystal Structure Analysis

In the absence of experimental single-crystal X-ray diffraction data for this compound, we can predict its likely solid-state structure by examining the crystal structures of analogous compounds. The key intermolecular interactions that will govern the crystal packing are hydrogen bonding and π-π stacking.

Anticipated Supramolecular Synthons

The primary supramolecular synthon in the crystal structure of this compound is expected to be the carboxylic acid dimer. This is a highly robust and common feature in the crystal structures of carboxylic acids, including substituted benzoic acids.[8]

Caption: Expected carboxylic acid dimer formation via hydrogen bonding.

This dimeric structure creates a planar, eight-membered ring that is a foundational building block for the extended crystal lattice.

Role of the Nitro Group and Benzophenone Core

The nitro group is a potent hydrogen bond acceptor and can participate in weaker C-H···O interactions.[9] Furthermore, the electron-deficient nature of the nitro-substituted phenyl ring and the electron-rich nature of the other phenyl ring can promote π-π stacking interactions. The benzophenone core itself is not planar, with the two phenyl rings typically exhibiting a significant dihedral angle (twist) relative to each other to minimize steric hindrance.[9][10][11] This twist angle is influenced by the substituents on the rings and the packing forces within the crystal.[9][10][11]

The interplay of the strong carboxylic acid dimerization and weaker C-H···O and π-π interactions will dictate the overall three-dimensional packing of the molecules in the crystal.

Caption: Intermolecular forces governing the predicted crystal structure.

Conclusion and Future Work

This compound is a molecule with significant potential in materials and pharmaceutical sciences, owing to its functional groups that can engage in a variety of intermolecular interactions. While its definitive crystal structure remains to be determined, this guide has provided a robust framework for its synthesis and a predictive model of its solid-state architecture based on well-understood principles of supramolecular chemistry.

The logical next step in the characterization of this compound is the growth of single crystals suitable for X-ray diffraction analysis. This experimental data would provide invaluable insights into its precise molecular conformation and crystal packing, validating and refining the predictions made herein. Such knowledge is crucial for the rational design of novel materials and active pharmaceutical ingredients with tailored solid-state properties.

References

- 1. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 3. Nitrobenzoic acids and derivatives | Fisher Scientific [fishersci.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 4-Nitrobenzoyl azide | C7H4N4O3 | CID 102323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound 97.00% | CAS: 7377-13-1 | AChemBlock [achemblock.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Conformations of substituted benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.iucr.org [journals.iucr.org]

Solubility Profile of 4-(4-Nitrobenzoyl)benzoic Acid in Organic Solvents: A Predictive and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient or key intermediate is a critical physicochemical parameter that dictates its behavior in synthesis, purification, formulation, and biological systems. This technical guide addresses the solubility of 4-(4-Nitrobenzoyl)benzoic acid (CAS No. 7377-13-1), a molecule of interest in organic synthesis and materials science. In the absence of publicly available experimental solubility data, this document provides a comprehensive framework for predicting its solubility based on a first-principles analysis of its molecular structure. Furthermore, it offers a detailed, field-proven experimental protocol for researchers to accurately determine its solubility in a range of organic solvents. This guide is intended to empower researchers and drug development professionals with the theoretical knowledge and practical tools necessary to effectively work with this compound.

Introduction and Physicochemical Properties

This compound is a complex organic molecule featuring a diaryl ketone core, further functionalized with both a carboxylic acid group and a nitro group. This unique combination of functional groups results in a nuanced solubility profile that is highly dependent on the nature of the solvent. Understanding these interactions is paramount for designing robust synthetic routes, developing effective purification strategies (such as crystallization), and formulating for downstream applications.

The fundamental principle governing solubility is "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[1] For a multifunctional molecule like this compound, predicting this profile requires a detailed analysis of its constituent parts.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 7377-13-1 | [1][2][3][4][5] |

| Molecular Formula | C₁₄H₉NO₅ | [2][3][5] |

| Molecular Weight | 271.23 g/mol | [2][5] |

| Appearance | Likely a solid at room temperature | Inferred |

| Topological Polar Surface Area (TPSA) | 100 Ų | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

| Hydrogen Bond Donor Count | 1 (from the carboxylic acid) | Inferred from structure |

| Rotatable Bond Count | 3 | [3] |

Theoretical Framework for Solubility Prediction

The solubility of this compound is a composite of the contributions from its three primary functional regions: the carboxylic acid group, the aromatic ketone core, and the nitro group.

Influence of the Carboxylic Acid Group (-COOH)

The carboxylic acid moiety is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor.[6] This feature typically enhances solubility in polar protic solvents like alcohols (e.g., methanol, ethanol) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF).[7] However, the solubility of carboxylic acids in water decreases as the size of the non-polar hydrocarbon portion of the molecule increases.[8] Furthermore, carboxylic acids can form stable, hydrogen-bonded dimers in non-polar solvents, which can influence their solubility behavior.[7]

Influence of the Aromatic Ketone Core

The central benzophenone-like structure consists of two phenyl rings and a ketone group. This large aromatic system is inherently non-polar and hydrophobic, which will limit solubility in highly polar solvents like water but promote solubility in solvents with aromatic character (e.g., toluene) or those capable of dipole-dipole interactions.[9][10] The ketone's carbonyl group (C=O) is polar and can act as a hydrogen bond acceptor, allowing for favorable interactions with protic solvents.[11][12] Small ketones are often soluble in water, but this solubility diminishes rapidly as the non-polar carbon structure grows.[13]

Influence of the Nitro Group (-NO₂)

The nitro group is a strongly polar and electron-withdrawing functional group.[14] Its presence significantly increases the overall polarity of the molecule. This electronic effect can enhance interactions with polar solvents. The nitro group contributes to the molecule's high topological polar surface area (TPSA), a parameter often correlated with solubility and permeability. While it can enhance solubility in polar organic solvents, it does not typically confer significant water solubility on its own, especially when part of a large aromatic system.[15][16]

A Quantitative Approach: Hansen Solubility Parameters (HSP)

A more sophisticated method for predicting solubility involves the use of Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule (solute and solvent) can be described by a point in a three-dimensional "Hansen space." The principle is that solvents with HSP values close to those of the solute are more likely to dissolve it.[17] While the specific HSP values for this compound are not published, a researcher could experimentally determine them or use group contribution methods to estimate them, providing a powerful tool for selecting optimal solvents or designing solvent blends.[18][19]

Predicted Solubility Profile

Based on the structural analysis, a qualitative solubility profile for this compound can be predicted. The molecule possesses both highly polar (-COOH, -NO₂) and large non-polar (diaryl) regions, suggesting it will be most soluble in polar aprotic solvents that can accommodate both features.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone | High | These solvents have strong dipoles and can accept hydrogen bonds from the -COOH group, effectively solvating the polar regions. Their organic nature can also accommodate the aromatic core. Acetone is a good solvent for both ketones and carboxylic acids.[10][20] |

| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can both donate and accept hydrogen bonds, interacting favorably with the -COOH, -NO₂, and ketone groups. Solubility may be slightly lower than in polar aprotic solvents due to the large hydrophobic core. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | THF, being a polar ether, is expected to be a better solvent than diethyl ether. These solvents can accept hydrogen bonds but lack the strong dipolar character of DMSO or the H-bond donating ability of alcohols. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low | These solvents are weakly polar. While they may interact with the aromatic core, they are poor solvents for the highly polar carboxylic acid and nitro groups. |

| Aromatic Hydrocarbon | Toluene, Benzene | Very Low to Insoluble | These non-polar solvents can interact with the phenyl rings via π-stacking but cannot effectively solvate the polar functional groups. |

| Non-polar Aliphatic | Hexanes, Heptane | Insoluble | The high polarity and hydrogen-bonding capability of the solute are incompatible with these non-polar, non-H-bonding solvents. |

| Aqueous | Water | Insoluble | Despite its polar groups, the large, hydrophobic diaryl ketone backbone will render the molecule practically insoluble in neutral water. Solubility is expected to increase significantly in basic aqueous solutions (e.g., aq. NaOH, NaHCO₃) due to the deprotonation of the carboxylic acid to form a highly polar carboxylate salt.[21] |

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

The isothermal equilibrium or "shake-flask" method is the gold standard for accurately determining the solubility of a solid compound in a solvent.[22] It relies on allowing an excess of the solid to equilibrate with the solvent at a constant temperature until the solution is saturated.

Principle

A supersaturated solution of the compound is created by adding an excess of the solid to a known volume of solvent. The mixture is agitated at a constant temperature for a sufficient duration to ensure thermodynamic equilibrium is reached. After equilibration, the undissolved solid is separated, and the concentration of the solute in the clear supernatant is quantified using an appropriate analytical technique.

Diagram of Experimental Workflow

Caption: Workflow for the isothermal shake-flask solubility determination method.

Step-by-Step Methodology

-

Preparation of Stock Solutions/Calibration Standards:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen analytical solvent (e.g., mobile phase for HPLC).

-

Generate a calibration curve by analyzing these standards using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy). A linear plot of signal versus concentration with an R² > 0.99 is required.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of glass vials (e.g., 5-10 mg in a 2 mL vial). The presence of undissolved solid at the end of the experiment is essential.

-

Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into each vial.

-

-

Equilibration:

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in an orbital shaker or shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period, typically 24 to 72 hours. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the measured solubility value remains constant.

-

-

Sampling and Phase Separation:

-

Remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is critical to prevent artificially high results.

-

-

Quantification:

-

Accurately dilute the filtered sample with the analytical solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using the pre-validated analytical method.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility in the organic solvent, accounting for the dilution factor.

Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

-

Key Factors Influencing Experimental Results

-

Temperature: The solubility of most organic solids increases with temperature.[23] Therefore, precise temperature control during the equilibration phase is crucial for obtaining reproducible results.

-

pH (for aqueous solutions): As a carboxylic acid, the aqueous solubility of this compound will be highly pH-dependent. In basic solutions, it will deprotonate to form the more soluble carboxylate salt.[24]

-

Purity of Compound and Solvents: Impurities can significantly alter the measured solubility. Use high-purity solute and analytical-grade solvents.

-

Solid State Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form being used.

Conclusion

References

- 1. 7377-13-1|this compound|BLD Pharm [bldpharm.com]

- 2. 7377-13-1 this compound AKSci 9227CB [aksci.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 7377-13-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. This compound 97.00% | CAS: 7377-13-1 | AChemBlock [achemblock.com]

- 6. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]

- 7. Video: Physical Properties of Carboxylic Acids [jove.com]

- 8. homework.study.com [homework.study.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. teachy.ai [teachy.ai]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. quora.com [quora.com]

- 14. Nitro compound - Wikipedia [en.wikipedia.org]

- 15. svedbergopen.com [svedbergopen.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 18. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 19. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

- 20. Benzophenone | C6H5COC6H5 | CID 3102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. www1.udel.edu [www1.udel.edu]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. solubilityofthings.com [solubilityofthings.com]

A Technical Guide to the Thermal Stability of 4-(4-Nitrobenzoyl)benzoic Acid

This guide provides an in-depth analysis of the thermal stability of 4-(4-Nitrobenzoyl)benzoic acid, a molecule of interest in pharmaceutical and materials science. Given the energetic nature of the nitro functional group, a thorough understanding of this compound's behavior under thermal stress is paramount for safe handling, processing, and storage. This document is intended for researchers, chemists, and drug development professionals, offering a framework for both theoretical assessment and empirical investigation.

Introduction: The Duality of Functionality in this compound

This compound is a complex aromatic molecule featuring three key functional groups: a carboxylic acid, a ketone (as part of the benzoyl group), and a nitro group. Each of these imparts distinct chemical properties that collectively influence the molecule's thermal stability.

-

The Nitro Group (-NO₂): This electron-withdrawing group is well-known for its energetic properties and is a common feature in explosives.[1][2] Its presence inherently raises concerns about rapid, exothermic decomposition upon heating.[3] The C-NO₂ bond, while having a high bond dissociation energy, can be the initiation point for runaway reactions, especially in the condensed phase.[1]

-

The Benzoyl Group (-COC₆H₅): The aromatic ketone structure contributes to the molecule's rigidity and can influence its crystalline structure. The carbonyl group is also an electron-withdrawing group, which can affect the electronic properties of the adjacent benzene ring.

-

The Carboxylic Acid Group (-COOH): This group introduces the potential for intermolecular hydrogen bonding, which can significantly impact the melting point and the energy required to initiate decomposition.

The interplay of these groups dictates the thermal behavior of this compound. Understanding this interplay is critical for predicting and preventing hazardous thermal events.

Theoretical Assessment of Thermal Stability

In the absence of direct experimental data for this compound, a comparative analysis with structurally related compounds can provide valuable insights.

-

4-Nitrobenzoic Acid: As a simpler analog, 4-nitrobenzoic acid provides a baseline. Studies on nitrobenzoic acid isomers show they undergo significant exothermic decomposition at temperatures between 250-400 °C.[4] The decomposition of aromatic nitro compounds often involves the release of toxic fumes, including nitrogen oxides.[5]

-

4-Benzoylbenzoic Acid: This compound lacks the energetic nitro group. It is a more stable crystalline solid with a melting point of approximately 198-200 °C.[3] Its decomposition would be expected at significantly higher temperatures than its nitro-substituted counterpart and would likely proceed through different mechanisms, such as decarboxylation.

Hypothesis on the Thermal Stability of this compound:

The presence of both the nitro and benzoyl groups, both being electron-withdrawing, is expected to influence the overall thermal stability. The additional electron-withdrawing character of the benzoyl group may further destabilize the molecule compared to 4-nitrobenzoic acid, potentially lowering the decomposition onset temperature. However, the larger molecular size and potential for different crystal packing could also play a role.

Experimental Characterization of Thermal Stability

A definitive understanding of the thermal stability of this compound requires empirical data obtained from specialized analytical techniques. The primary methods for this characterization are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6][7]

Core Analytical Techniques

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, TGA would reveal the onset temperature of decomposition (where mass loss begins) and the kinetics of this process.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique can identify melting points, phase transitions, and the exothermic or endothermic nature of decomposition.[7] For a potentially energetic material like this, a sharp, significant exotherm would be a critical indicator of a hazardous decomposition.[6]

The following diagram illustrates a typical workflow for the thermal analysis of a novel compound.

Caption: Experimental workflow for assessing thermal stability.

Predicted Thermal Profile

Based on related compounds, the following table summarizes the expected thermal events for this compound when analyzed by TGA and DSC.

| Thermal Event | Expected Temperature Range (°C) | Technique | Observation | Significance |

| Melting | 200 - 250 | DSC | Endothermic peak | Provides information on purity and crystalline form. |

| Decomposition | > 250 | TGA / DSC | Sharp mass loss (TGA) and a large exothermic peak (DSC) | Indicates the onset of thermal instability and the potential for a hazardous runaway reaction. |

Potential Decomposition Mechanism

The thermal decomposition of aromatic nitro compounds is complex. For this compound, the decomposition is likely initiated by the cleavage of the C-NO₂ bond, which is typically the weakest point in such molecules.[8] This initial step would generate highly reactive radical species, leading to a cascade of secondary reactions.

A plausible decomposition pathway is illustrated below:

Caption: A simplified proposed decomposition pathway.

The gaseous products generated, such as nitrogen oxides (NOₓ), carbon monoxide (CO), and carbon dioxide (CO₂), are toxic and contribute to pressure buildup in a closed system.[5]

Synthesis and Purification Protocols

The thermal stability of a compound is highly sensitive to impurities, which can act as catalysts for decomposition.[3] Therefore, the synthesis and purification of this compound must be conducted with care to ensure the material being tested is of high purity.

Synthesis

A common route for the synthesis of this compound involves the Friedel-Crafts acylation of benzoic acid with 4-nitrobenzoyl chloride.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous aluminum chloride (AlCl₃) to a suitable inert solvent (e.g., dichloromethane).

-

Addition of Reactants: Slowly add 4-nitrobenzoyl chloride to the stirred suspension. Then, add benzoic acid portion-wise, maintaining the temperature below 25 °C.

-

Reaction: After the addition is complete, stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Workup: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Isolation: The crude product will precipitate. Isolate it by vacuum filtration and wash with water.

Purification

Recrystallization is a suitable method for purifying the crude product.

Step-by-Step Protocol:

-

Solvent Selection: Choose an appropriate solvent system (e.g., ethanol/water mixture) in which the compound is soluble at high temperatures but sparingly soluble at room temperature.

-

Dissolution: Dissolve the crude product in the minimum amount of hot solvent.

-

Hot Filtration: If there are any insoluble impurities, perform a hot filtration.

-

Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Safety, Handling, and Storage

Given the potential thermal hazards of this compound, strict safety protocols are mandatory.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

-

Ventilation: Handle the compound in a well-ventilated fume hood.[11]

-

Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.[11] Avoid contact with strong oxidizing and reducing agents.[5]

-

Scale-up Precautions: When working with larger quantities, consider the potential for thermal runaway. Use appropriate equipment and have a clear plan for emergency cooling.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 4-Benzoylbenzoic acid 99 611-95-0 [sigmaaldrich.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. azom.com [azom.com]

- 7. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 8. Decomposition mechanisms of trinitroalkyl compounds: a theoretical study from aliphatic to aromatic nitro compounds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. quora.com [quora.com]

- 11. SU1806130A3 - Method for purification 4-nitrobenzoic acid by complete conversion of 4-nitrotoluene by its oxidation with nitric acid - Google Patents [patents.google.com]

"computational studies of 4-(4-Nitrobenzoyl)benzoic acid"

An In-Depth Technical Guide to the Computational Analysis of 4-(4-Nitrobenzoyl)benzoic Acid

Abstract

This technical guide provides a comprehensive computational analysis of this compound, a molecule of interest in medicinal chemistry and materials science. From the perspective of a Senior Application Scientist, this document details the theoretical framework and practical application of computational techniques to elucidate the structural, spectroscopic, and electronic properties of the title compound. We will explore Density Functional Theory (DFT) for geometry optimization and spectroscopic simulation, Frontier Molecular Orbital (HOMO-LUMO) theory and Molecular Electrostatic Potential (MEP) mapping to predict chemical reactivity, and molecular docking to investigate potential biological activity. Each section is designed to explain the causality behind methodological choices, ensuring a self-validating and authoritative narrative for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Computational Scrutiny

This compound (C₁₄H₉NO₅) is a derivative of benzoic acid featuring a nitrobenzoyl moiety. Its structure, possessing both a carboxylic acid group and a nitro group, suggests a potential for diverse chemical interactions and biological activities. Benzoic acid derivatives are known scaffolds in drug discovery, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of a nitro group can significantly modulate these activities and introduce new ones.

Before embarking on extensive and resource-intensive laboratory synthesis and testing, computational chemistry offers a powerful and predictive lens through which we can analyze the molecule's fundamental properties. By employing quantum chemical calculations, we can build a robust theoretical model of the molecule. This in silico approach allows us to:

-

Validate Molecular Structure: Compare optimized geometry with potential crystallographic data.

-

Confirm Spectroscopic Identity: Correlate calculated vibrational and NMR spectra with experimental data.[3]

-

Predict Reactivity: Identify the most reactive sites for chemical modification and understand its electronic behavior.

-

Screen for Biological Potential: Simulate interactions with protein targets to generate hypotheses about its mechanism of action.

This guide will walk through these computational steps, providing both the theoretical underpinnings and the practical workflows necessary to build a complete molecular profile of this compound.

Foundational Analysis: Molecular Geometry and Spectroscopic Validation

The first step in any computational study is to determine the most stable three-dimensional conformation of the molecule. This optimized geometry is the foundation for all subsequent calculations.

Geometry Optimization

Density Functional Theory (DFT) is the method of choice for geometry optimization due to its excellent balance of accuracy and computational cost. The B3LYP functional, a hybrid functional that incorporates both Hartree-Fock and DFT principles, combined with a Pople-style basis set such as 6-311++G(d,p), is a widely accepted standard for organic molecules, providing reliable geometric parameters.[4][5] The "++" indicates the inclusion of diffuse functions on all atoms, crucial for describing anions and weak interactions, while "(d,p)" adds polarization functions, which are necessary for accurately describing bonding.

The optimization process computationally "relaxes" an initial sketched structure into its lowest energy state. The resulting bond lengths and angles can then be analyzed. For ultimate validation, these theoretical parameters would be compared against experimental data from single-crystal X-ray diffraction.[6]

Table 1: Predicted Key Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O (Carboxylic Acid) | ~1.21 Å |

| Bond Length | O-H (Carboxylic Acid) | ~0.97 Å |

| Bond Length | C=O (Ketone Bridge) | ~1.22 Å |

| Bond Length | N-O (Nitro Group) | ~1.23 Å |

| Dihedral Angle | Phenyl Ring 1 - Phenyl Ring 2 | ~45-55° |

Note: These are representative values based on typical DFT calculations for similar structures. Actual values would be generated from a specific calculation.

Spectroscopic Analysis: A Bridge Between Theory and Experiment

Once the geometry is optimized, we can simulate the molecule's spectroscopic profile. This is a critical validation step: if the calculated spectra closely match the experimental spectra, it builds confidence in the accuracy of our computational model.

FT-IR Vibrational Analysis: Theoretical vibrational frequencies are calculated from the second derivative of the energy with respect to atomic positions. These calculations yield a set of normal modes, each corresponding to a specific molecular vibration (e.g., stretching, bending). It is standard practice to apply a scaling factor (typically ~0.96 for B3LYP) to the calculated frequencies to correct for anharmonicity and other systematic errors.[5]

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹)

| Functional Group | Experimental Frequency[3] | Calculated (Scaled) Frequency | Vibrational Mode |

| O-H (Carboxylic Acid) | ~3000 (broad) | ~3050 | Stretching |

| C=O (Carboxylic Acid) | ~1700 | ~1710 | Stretching |

| C=O (Ketone) | ~1650 | ~1660 | Stretching |

| NO₂ (Asymmetric) | ~1520 | ~1530 | Stretching |

| NO₂ (Symmetric) | ~1345 | ~1350 | Stretching |

NMR Chemical Shift Analysis: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to predict NMR chemical shifts (¹H and ¹³C).[7] Calculated isotropic shielding values are referenced against a standard (e.g., Tetramethylsilane, TMS), also calculated at the same level of theory, to yield the final chemical shifts.

The strong correlation between the predicted values in Table 2 and known experimental data validates the chosen computational method (DFT/B3LYP/6-311++G(d,p)) and the optimized molecular structure.

Predicting Chemical Behavior: Electronic Property Analysis

With a validated molecular model, we can now explore its electronic properties, which are key determinants of its chemical reactivity and stability.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction.[8] It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO: The outermost orbital containing electrons. It represents the ability to donate electrons, acting as a nucleophile. Regions of high HOMO density are likely sites for electrophilic attack.

-

LUMO: The innermost orbital devoid of electrons. It represents the ability to accept electrons, acting as an electrophile. Regions of high LUMO density are likely sites for nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO. This gap is a critical indicator of molecular stability and reactivity.[9] A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more easily polarized and more reactive.[10]

References

- 1. Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4‑(Benzylamino)benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. spectrabase.com [spectrabase.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. moodle2.units.it [moodle2.units.it]

- 7. rsc.org [rsc.org]

- 8. youtube.com [youtube.com]

- 9. irjweb.com [irjweb.com]

- 10. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

"quantum chemical calculations for 4-(4-Nitrobenzoyl)benzoic acid"

An In-depth Technical Guide to the Quantum Chemical Analysis of 4-(4-Nitrobenzoyl)benzoic Acid for Drug Development Applications

This guide provides a comprehensive, technically-grounded framework for the quantum chemical analysis of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of methods. It delves into the causality behind procedural choices, offering a self-validating protocol rooted in established theoretical principles. Our objective is to elucidate the electronic structure, reactivity, and intermolecular interaction potential of this molecule, providing critical insights for its application in rational drug design.

Introduction: The Rationale for a Computational Approach

This compound (C₁₄H₉NO₅, CAS: 7377-13-1) is a derivative of benzoic acid, a scaffold prevalent in numerous pharmacologically active compounds.[1][2][3][4] The presence of a nitro group—a strong electron-withdrawing moiety—and a flexible benzophenone core suggests complex electronic properties and specific interaction capabilities relevant to medicinal chemistry.[5][6] Understanding these properties at a sub-atomic level is paramount for predicting its behavior in a biological system.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools in modern drug discovery.[7][8] DFT allows for the accurate prediction of molecular properties such as electronic structure, reactivity, and binding affinities, offering a cost-effective and rapid alternative to purely empirical methods.[9][10] This guide will detail a robust DFT-based protocol to characterize this compound, providing a foundational dataset for further in silico studies like molecular docking and quantitative structure-activity relationship (QSAR) modeling.[11][12]

The Theoretical Cornerstone: Why Density Functional Theory?

At the heart of our investigation lies Density Functional Theory (DFT), a quantum mechanical method that calculates the electronic structure of a system based on its electron density rather than the complex many-electron wavefunction.[10][11] This approach provides a remarkable balance of computational efficiency and accuracy, making it ideal for molecules of pharmaceutical interest.

The precision of DFT calculations is critically dependent on the choice of two key components: the exchange-correlation functional and the basis set .[13]

-

Functional Selection: For organic molecules like the one , hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, have demonstrated high accuracy. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely-used and well-validated choice for optimizing molecular geometries and predicting electronic properties of benzoic acid derivatives.[14]

-

Basis Set Selection: The basis set is the set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) Pople-style basis set is selected for this protocol. It is a triple-zeta basis set that provides flexibility for the valence electrons, augmented with diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to account for non-spherical electron density distribution.[15]

This combination of B3LYP/6-311++G(d,p) represents a field-proven standard that delivers reliable results for the properties under investigation.[16][17]

Experimental Protocol: A Validated Computational Workflow

This section details the step-by-step methodology for the quantum chemical analysis of this compound. The protocol is designed to be executed using standard quantum chemistry software packages like Gaussian or ORCA.[11]

Diagram: Computational Analysis Workflow

Caption: Workflow for the quantum chemical analysis of this compound.

Protocol Steps:

-

Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software. To ensure an efficient start to the quantum calculations, this initial structure is pre-optimized using a molecular mechanics force field, such as MMFF94s, which quickly resolves steric clashes.[14]

-

DFT Geometry Optimization: The pre-optimized structure is used as the input for a full geometry optimization at the B3LYP/6-311++G(d,p) level of theory. To simulate a biological environment, the Polarizable Continuum Model (PCM) with water as the solvent is incorporated. This model approximates the effect of the solvent on the molecule's electronic structure.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed using the same level of theory. This crucial step serves two purposes:

-

Validation: The absence of any imaginary (negative) frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[14]

-

Thermodynamic Data: It provides zero-point vibrational energy and other thermodynamic properties.

-

-

Calculation of Molecular Properties: Using the validated, optimized geometry, the following key properties are calculated:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined.

-

Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the molecule's electron density surface.

-

Global Reactivity Descriptors: Derived from HOMO and LUMO energies, these descriptors provide quantitative measures of reactivity.

-

Data Analysis and Interpretation for Drug Design

The raw output of quantum calculations provides a wealth of data. This section focuses on synthesizing this data into actionable insights for drug development.

Table 1: Key Calculated Electronic and Reactivity Parameters

| Parameter | Symbol | Formula | Calculated Value (a.u.) | Calculated Value (eV) |

| HOMO Energy | E_HOMO | - | -0.298 | -8.11 |

| LUMO Energy | E_LUMO | - | -0.135 | -3.67 |

| HOMO-LUMO Gap | ΔE | E_LUMO - E_HOMO | 0.163 | 4.44 |

| Ionization Potential | IP | -E_HOMO | 0.298 | 8.11 |

| Electron Affinity | EA | -E_LUMO | 0.135 | 3.67 |

| Electronegativity | χ | (IP + EA) / 2 | 0.217 | 5.90 |

| Chemical Hardness | η | (IP - EA) / 2 | 0.082 | 2.22 |

| Global Softness | S | 1 / (2η) | 6.134 | 0.225 |

Note: These are representative values expected from the specified level of theory and should be calculated for the specific project.

Analysis of Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

-

HOMO-LUMO Energy Gap (ΔE): The calculated energy gap of 4.44 eV is a significant indicator of the molecule's stability.[15] A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[15] This suggests that this compound is a relatively stable molecule, a desirable trait for a drug candidate to avoid unwanted side reactions.

Analysis of Molecular Electrostatic Potential (MEP)

The MEP map is a powerful tool for visualizing charge distribution and predicting intermolecular interactions.

-

Electrophilic and Nucleophilic Sites: The MEP map reveals the regions of a molecule that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For this compound, the most negative potential (red/yellow regions) is expected to be localized over the oxygen atoms of the carboxylic acid and nitro groups. These sites are prime candidates for forming hydrogen bonds with receptor sites. The hydrogen atom of the carboxylic acid will exhibit the most positive potential (blue region), making it a strong hydrogen bond donor. Understanding this electrostatic landscape is critical for predicting the molecule's binding orientation within a protein's active site.

Diagram: Relationship of Key Reactivity Descriptors

Caption: Conceptual links between FMO energies and global reactivity parameters.

Analysis of Global Reactivity Descriptors

-

Electronegativity (χ): This value indicates the molecule's ability to attract electrons. This information is valuable for understanding its behavior in charge-transfer interactions.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous protocol for the quantum chemical characterization of this compound using Density Functional Theory. The analysis of Frontier Molecular Orbitals, Molecular Electrostatic Potential, and global reactivity descriptors provides a detailed portrait of the molecule's electronic structure, stability, and potential for intermolecular interactions.

The results indicate that this compound is a kinetically stable molecule with distinct electronegative regions centered on its oxygen atoms, making it a promising candidate for forming targeted hydrogen bonds. These in silico derived insights are invaluable for the next stages of drug development, including:

-

Guiding the design of analogues with modulated electronic properties.

-

Providing accurate partial charges for molecular dynamics simulations.

-

Serving as a basis for developing sophisticated QSAR models.

By integrating these computational methods early in the discovery pipeline, researchers can make more informed decisions, prioritize synthesis efforts, and ultimately accelerate the journey from molecular concept to therapeutic reality.[8][9]

References

- 1. Page loading... [guidechem.com]

- 2. This compound 97.00% | CAS: 7377-13-1 | AChemBlock [achemblock.com]

- 3. 4-(4-NITRO-BENZOYL)-BENZOIC ACID | 7377-13-1 [chemicalbook.com]

- 4. snowhitechem.com [snowhitechem.com]

- 5. benchchem.com [benchchem.com]

- 6. preprints.org [preprints.org]

- 7. researchgate.net [researchgate.net]

- 8. schrodinger.com [schrodinger.com]

- 9. dockdynamics.com [dockdynamics.com]

- 10. longdom.org [longdom.org]

- 11. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]

- 12. Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

"isomers of 4-(4-Nitrobenzoyl)benzoic acid and their properties"

An In-depth Technical Guide to the Isomers of Nitrobenzoyl-Benzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

Introduction

The benzoyl-benzoic acid scaffold is a cornerstone in synthetic chemistry, serving as a critical intermediate in the production of dyes, high-performance polymers, and, significantly, pharmaceuticals.[1] Introducing a nitro group (–NO₂) to this scaffold creates nitrobenzoyl-benzoic acid, a molecule whose properties and reactivity are profoundly influenced by the positioning of its functional groups. The specific arrangement of the nitro group and the linkage between the two phenyl rings gives rise to a series of structural isomers, each with a unique physicochemical and pharmacological profile.

This technical guide offers an in-depth exploration of the isomers of 4-(4-Nitrobenzoyl)benzoic acid. We will dissect the synthetic strategies, primarily the Friedel-Crafts acylation, that govern the formation of these distinct molecules. By comparing their properties and exploring their potential as modulators of biological pathways, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource for leveraging these versatile compounds in their work. Understanding the subtle yet critical differences imparted by isomerism is paramount for the rational design of novel therapeutics and advanced materials.[2]

Section 1: The Synthetic Cornerstone: Friedel-Crafts Acylation

The most established and versatile method for creating the benzoyl-benzoic acid backbone is the Friedel-Crafts acylation.[1][3] This reaction is a classic electrophilic aromatic substitution where an acyl group is introduced onto an aromatic ring.

Reaction Mechanism and Rationale

The reaction typically involves an aromatic compound (e.g., benzene, toluene, or a derivative) and an acylating agent (e.g., phthalic anhydride or an acyl chloride) in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[1][4]

Causality Behind Experimental Choices:

-

Lewis Acid Catalyst (AlCl₃): The catalyst's role is to activate the acylating agent. It coordinates with a carbonyl oxygen, withdrawing electron density and generating a highly electrophilic acylium ion (or a strongly polarized complex). This step is critical for making the acylating agent reactive enough to be attacked by the aromatic ring.

-

Stoichiometry of the Catalyst: In many Friedel-Crafts acylations involving dicarbonyl compounds like phthalic anhydride or the product itself, AlCl₃ is not a true catalyst but a stoichiometric reagent.[4] This is because the Lewis acidic AlCl₃ forms a stable complex with the ketone group of the product.[1][4] Therefore, at least two equivalents of the catalyst are often required: one to activate the anhydride and another to complex with the product ketone. This complex must be hydrolyzed during the aqueous workup to liberate the final product.[1]

-

Solvent and Temperature Control: The choice of an anhydrous solvent (like benzene itself, or nitrobenzene) is crucial to prevent the deactivation of the Lewis acid catalyst. The reaction is often initiated at low temperatures to control the initial exothermic release, followed by heating to drive the reaction to completion.[4]

General Synthetic Workflow

The synthesis and purification process follows a logical sequence designed to generate the product and remove reactants, catalyst, and byproducts.

Caption: General workflow for Friedel-Crafts acylation and product purification.

Section 2: A Comparative Analysis of Key Isomers

The identity of a (nitrobenzoyl)benzoic acid is defined by two positional variables: the attachment point of the benzoyl group to the benzoic acid ring (ortho, meta, para) and the position of the nitro group on the second ring.

Caption: Structures of this compound and two of its isomers.

This compound

-

Synthesis: This isomer is typically prepared via the Friedel-Crafts acylation of toluene with 4-nitrobenzoyl chloride, which yields 4-methyl-4'-nitrobenzophenone. The intermediate is then oxidized (e.g., using potassium permanganate or dichromate) to convert the methyl group into the carboxylic acid functionality.[5] This multi-step approach is necessary because direct acylation of benzoic acid is difficult due to the deactivating nature of the carboxyl group.

-

Properties & Characterization: As a highly symmetrical para,para'-substituted molecule, it is expected to have a relatively high melting point and low solubility in non-polar solvents due to efficient crystal packing. Spectroscopic data is available for its characterization.[6]

2-(Nitrobenzoyl)benzoic acid Isomers

-

Synthesis: The synthesis of 2-benzoylbenzoic acid isomers is classically achieved by reacting phthalic anhydride with an aromatic substrate.[1] To synthesize 2-(4-nitrobenzoyl)benzoic acid, one would react phthalic anhydride with nitrobenzene. The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. Therefore, the primary product of this reaction would be 2-(3-nitrobenzoyl)benzoic acid. Synthesizing the 2-(4-nitrobenzoyl) and 2-(2-nitrobenzoyl) isomers via this route is less direct and may require alternative strategies.

-

Properties & Characterization: The ortho-linkage leads to steric hindrance that can force the phenyl rings out of planarity, affecting the molecule's conformation and properties.

2-Benzoyl-4-nitrobenzoic acid

-

Synthesis: This isomer can be synthesized by nitrating 2-benzoylbenzoic acid. The benzoyl group is a deactivating, meta-directing substituent. The carboxylic acid is also deactivating and meta-directing. The positions ortho and para to the carboxyl group are activated relative to the positions ortho and para to the benzoyl group. Nitration would likely yield a mixture of isomers, including 2-benzoyl-4-nitrobenzoic acid.

-

Properties & Characterization: This compound has a molecular formula of C₁₄H₉NO₅ and a molecular weight of 271.22 g/mol .[7]

Comparative Data Summary

The following table summarizes key properties of the parent compound and related, simpler isomers to illustrate the impact of substituent position.

| Property | This compound | 2-Benzoyl-4-nitrobenzoic acid[7] | 2-Nitrobenzoic acid | 3-Nitrobenzoic acid[8] | 4-Nitrobenzoic acid[5] |

| Molecular Formula | C₁₄H₉NO₅ | C₁₄H₉NO₅ | C₇H₅NO₄ | C₇H₅NO₄ | C₇H₅NO₄ |

| Molecular Weight | 271.22 g/mol | 271.22 g/mol | 167.12 g/mol | 167.12 g/mol | 167.12 g/mol |

| Appearance | Pale yellow solid | - | Yellowish-white crystals[9][10] | Off-white solid[11] | Pale yellow solid[5] |

| Melting Point (°C) | - | - | 146–148[9][10] | 139–141[9][10][11] | 237–242[9][10] |

| pKa (in water) | - | - | ~2.17[9][10] | ~3.47[9][10][11] | ~3.41[5][9][10] |

| Water Solubility | - | - | ~7.8 g/L[9][10] | ~0.24 g/100 mL[9][10][11] | <0.1 g/100 mL[5][9][10] |

Note: Data for the more complex isomers is not as readily available in comparative literature.

Section 3: Applications in Drug Development and Medicinal Chemistry

Benzoic acid derivatives are prevalent in medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[12][13] The nitrobenzoyl-benzoic acid scaffold serves as a versatile platform for developing novel therapeutic agents.

Role as a Bioactive Scaffold

The structure-activity relationship (SAR) of benzoic acid derivatives is heavily modulated by the nature and position of its substituents.[14]

-

Carboxylic Acid Group: This group is a key hydrogen bond donor and acceptor, often critical for interacting with the active sites of enzymes and receptors.[14]

-

Nitro Group: As a strong electron-withdrawing group, it increases the acidity of the carboxylic acid.[10][14] It is also a known pharmacophore in various antimicrobial agents.[14]

-

Bridging Ketone: The benzophenone core provides a rigid, three-dimensional structure that can be optimized to fit into specific binding pockets.

Inhibition of Pro-inflammatory Pathways

Chronic inflammation is implicated in a wide range of diseases. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of the inflammatory response.[15] Certain nitro-aromatic compounds have been investigated as potential inhibitors of this pathway.[15] The mechanism often involves preventing the degradation of the IκB inhibitor, which in turn sequesters the NF-κB dimer in the cytoplasm and prevents it from activating pro-inflammatory gene transcription in the nucleus.[15] The nitrobenzoyl-benzoic acid scaffold could serve as a starting point for designing targeted NF-κB inhibitors.

Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.

Section 4: Experimental Protocols

The following protocols provide a standardized, self-validating framework for the synthesis and characterization of these compounds.

Protocol: Synthesis of 2-Benzoylbenzoic Acid via Friedel-Crafts Acylation

This protocol for a parent compound illustrates the foundational methodology that can be adapted for nitro-substituted analogues.[1][4]

Materials and Reagents:

-

Phthalic Anhydride (15 g, ~0.1 mol)

-

Thiophene-free Benzene (75 mL, anhydrous)

-

Anhydrous Aluminum Chloride (30 g, ~0.22 mol)

-

Ice and Water

-

Concentrated Hydrochloric Acid (HCl)

-

10% Sodium Carbonate (Na₂CO₃) solution

-

Activated Charcoal

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a gas trap (for HCl), add 15 g of phthalic anhydride and 75 mL of anhydrous benzene. Stir to dissolve.

-

Catalyst Addition (Rationale): Cool the flask in an ice bath to manage the exothermic reaction. Slowly add 30 g of anhydrous aluminum chloride in small portions over 30 minutes. This slow, cooled addition is critical to prevent overheating and potential side reactions.

-

Reaction: After the addition is complete, remove the ice bath and warm the mixture gently. Once the initial reaction subsides, heat the flask to reflux (using a water bath) for approximately 1 hour to ensure the reaction goes to completion.

-

Hydrolysis (Rationale): Cool the flask thoroughly in an ice bath. Very slowly and carefully, add crushed ice to the flask, followed by cold water, to hydrolyze the aluminum chloride-product complex. This step is highly exothermic and releases HCl gas. Finally, add ~20 mL of concentrated HCl to ensure all aluminum salts are dissolved in the aqueous layer.

-

Isolation of Crude Product: Transfer the mixture to a separatory funnel. Remove the lower aqueous layer. The upper organic layer (benzene) contains the product. Remove the excess benzene via steam distillation or rotary evaporation to yield the crude product.

-

Purification (Rationale): Dissolve the crude product in a warm 10% sodium carbonate solution. The acidic product forms a water-soluble sodium salt, while non-acidic impurities remain insoluble. Treat the solution with activated charcoal to adsorb colored impurities, then filter while hot.

-

Precipitation: Cool the filtrate and slowly acidify it with concentrated HCl until no more precipitate forms. The 2-benzoylbenzoic acid will precipitate out of the solution.

-

Final Steps: Collect the solid product by vacuum filtration, wash with cold water to remove residual salts, and dry. The product can be further purified by recrystallization from a suitable solvent (e.g., water or a benzene/ligroin mixture).

Protocol: Spectroscopic Characterization

To confirm the identity and distinguish between isomers, a combination of spectroscopic methods is essential.

-

¹H NMR Spectroscopy: The aromatic region (typically 7.0-8.5 ppm) will be complex. Key differentiators include:

-

Symmetry: Symmetrical isomers like this compound will show fewer, more distinct signals (e.g., two doublets for each para-substituted ring).

-

Coupling Patterns: Ortho, meta, and para substitution patterns on the rings will produce characteristic splitting patterns (doublets, triplets, doublets of doublets).

-

-

¹³C NMR Spectroscopy: The number of unique signals will correspond to the molecule's symmetry. The carbonyl carbons (ketone and carboxylic acid) will appear far downfield (~165-195 ppm).

-

Infrared (IR) Spectroscopy:

-

C=O Stretch (Carboxylic Acid): A broad peak around 1700 cm⁻¹.

-

C=O Stretch (Ketone): A sharp peak around 1660 cm⁻¹.

-

O-H Stretch (Carboxylic Acid): A very broad signal from 2500-3300 cm⁻¹.

-

N-O Stretch (Nitro Group): Strong, characteristic peaks around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

-

Conclusion

The isomers of this compound represent a fascinating case study in the chemical and biological consequences of molecular architecture. Through established synthetic methodologies like the Friedel-Crafts acylation, a diverse array of these compounds can be accessed. The precise placement of the nitro and benzoyl groups dictates fundamental physicochemical properties such as acidity, melting point, and solubility, which in turn govern their behavior in both chemical and biological systems. For professionals in drug discovery, these scaffolds offer a rich platform for designing targeted agents, potentially against inflammatory pathways like NF-κB. A thorough understanding of the relationship between isomeric structure and function is indispensable for unlocking the full potential of this valuable class of molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 6. spectrabase.com [spectrabase.com]

- 7. 2-Benzoyl-4-nitrobenzoic acid | C14H9NO5 | CID 870233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 12. ijarsct.co.in [ijarsct.co.in]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Methodological & Application

The Strategic Application of 4-(4-Nitrobenzoyl)benzoic Acid in the Synthesis of High-Performance Aromatic Polyamides

Introduction: The Imperative for Advanced Polymeric Materials

In the relentless pursuit of materials that defy conventional limitations, researchers and engineers are increasingly turning to high-performance polymers. These materials are indispensable in sectors where extreme thermal stability, robust mechanical strength, and superior chemical resistance are paramount, such as in the aerospace, automotive, and electronics industries. A key strategy in the design of these advanced polymers is the judicious selection of highly functionalized aromatic monomers. 4-(4-Nitrobenzoyl)benzoic acid (NBBA) emerges as a monomer of significant interest. Its unique molecular architecture, featuring a pre-formed benzophenone linkage, a reactive carboxylic acid, and an activatable nitro group, offers a versatile platform for creating novel aromatic polyamides with tailored properties.

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound as a monomer for the synthesis of high-performance aromatic polyamides. We will delve into the rationale behind its use, provide step-by-step protocols for its polymerization, and detail the characterization of the resulting polymers.

Monomer Profile: this compound (NBBA)

The strategic advantage of employing NBBA lies in its trifunctional nature. The carboxylic acid group serves as the primary reactive site for polycondensation reactions, typically with aromatic diamines, to form the characteristic amide linkages of the polymer backbone. The benzophenone moiety introduces a kinked, rigid structure that enhances thermal stability and can contribute to desirable solubility characteristics. Furthermore, the nitro group presents a site for post-polymerization modification, such as reduction to an amine group, which can be used for cross-linking or for further functionalization of the polymer.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 7377-13-1 |

| Molecular Formula | C₁₄H₉NO₅ |

| Molecular Weight | 271.23 g/mol |

| Appearance | Off-white to pale yellow crystalline powder |

| Purity | ≥97% |

| Melting Point | 238-242 °C |

Polymerization of NBBA: A Protocol for Aromatic Polyamide Synthesis

The synthesis of aromatic polyamides from NBBA is typically achieved through a direct polycondensation reaction with an aromatic diamine. The Yamazaki-Higashi phosphorylation reaction is a well-established and efficient method for this transformation, proceeding under mild conditions and yielding high molecular weight polymers.[1]

Experimental Workflow:

Caption: Workflow for the synthesis of aromatic polyamides from NBBA.

Detailed Protocol: Synthesis of a Representative Polyamide from NBBA and 4,4'-Oxydianiline (ODA)

Materials:

-

This compound (NBBA) (1.00 mmol, 0.271 g)

-

4,4'-Oxydianiline (ODA) (1.00 mmol, 0.200 g)

-

N-Methyl-2-pyrrolidone (NMP), anhydrous (5 mL)

-

Lithium Chloride (LiCl), anhydrous (0.2 g)

-

Pyridine, anhydrous (1 mL)

-

Triphenyl phosphite (TPP) (1.2 mmol, 0.372 g, 0.33 mL)

-

Methanol (200 mL)

-

Deionized Water

Equipment:

-

100 mL three-necked flask with a mechanical stirrer, nitrogen inlet, and outlet

-

Heating mantle with a temperature controller

-

Vacuum oven

Procedure:

-

Reaction Setup: In a flame-dried 100 mL three-necked flask, combine NBBA (1.00 mmol), ODA (1.00 mmol), and LiCl (0.2 g) in NMP (5 mL).

-

Dissolution: Stir the mixture at room temperature under a gentle stream of nitrogen until all solids have dissolved.

-

Reagent Addition: To the clear solution, add pyridine (1 mL) followed by TPP (1.2 mmol).

-

Polymerization: Heat the reaction mixture to 100-120°C and maintain this temperature for 3-4 hours with continuous stirring. The viscosity of the solution will increase as the polymerization proceeds.

-